Bisphenol A dimethacrylate (CAS 3253-39-2) is a difunctional monomer recognized for the high mechanical strength, thermal stability, and chemical resistance it imparts to polymers. Its molecular structure features a rigid bisphenol A aromatic core flanked by two polymerizable methacrylate groups. This configuration facilitates the formation of highly crosslinked, durable thermoset polymers, making it a foundational component in formulations for dental composites, adhesives, and high-performance polymer concretes. Its properties are often benchmarked against other dimethacrylates like Bis-GMA, UDMA, and TEGDMA.
Substituting Bisphenol A dimethacrylate (BPA-DMA) with seemingly similar monomers like Bis-GMA, UDMA, or TEGDMA can lead to significant, detrimental changes in processability and final product performance. For instance, replacing BPA-DMA with the higher-viscosity Bis-GMA can impede handling and filler loading, while using a low-viscosity diluent like TEGDMA can compromise mechanical strength and increase water sorption, reducing the durability of the final cured material. These differences in viscosity, polymerization kinetics, and the resulting polymer network properties make one-to-one substitution impractical for achieving consistent, application-specific outcomes.
Bisphenol A dimethacrylate (often referred to as Bis-EMA or an analog) consistently demonstrates significantly lower viscosity than Bis-GMA, a critical factor for material processing and handling. The high viscosity of Bis-GMA (up to 1200 Pa·s) is attributed to strong hydrogen bonding from its hydroxyl groups, often necessitating the use of diluent monomers like TEGDMA. BPA-DMA lacks these hydroxyl groups, resulting in a much lower viscosity (e.g., 0.9 Pa·s for Bis-EMA), which allows for higher filler loading and easier formulation without compromising the mechanical properties as much as diluents can.
| Evidence Dimension | Monomer Viscosity (at room temperature) |
| Target Compound Data | 0.9 Pa·s (for Bis-EMA, a close analog without hydroxyl groups) |
| Comparator Or Baseline | Bis-GMA: ~200-1200 Pa·s |
| Quantified Difference | >100x lower viscosity than Bis-GMA |
| Conditions | Pure monomer viscosity measurements at or near room temperature, as reported in comparative studies of dental monomers. |
Lower viscosity simplifies manufacturing and formulation, enabling higher filler content for enhanced mechanical properties and reducing the need for performance-compromising diluents.
Polymers derived from BPA-DMA (as Bis-EMA) exhibit lower water sorption compared to those made from the more hydrophilic Bis-GMA and TEGDMA monomers. In a comparative study, the homopolymer of Bis-EMA showed a water sorption value of 31.4 µg/mm³, significantly lower than that of Bis-GMA (53.1 µg/mm³). High water sorption can lead to hydrolytic degradation, dimensional instability, and reduced mechanical integrity over time. The hydrophobic nature of the BPA-DMA backbone, lacking the hydroxyl groups found in Bis-GMA, contributes to this improved resistance to water ingress.
| Evidence Dimension | Water Sorption (ISO 4049) |
| Target Compound Data | 31.4 µg/mm³ (for Bis-EMA homopolymer) |
| Comparator Or Baseline | Bis-GMA homopolymer: 53.1 µg/mm³; TEGDMA homopolymer: 40.8 µg/mm³ |
| Quantified Difference | 41% lower water sorption than Bis-GMA |
| Conditions | Homopolymers of each monomer were tested for water sorption according to ISO 4049 standards. |
Lower water sorption is critical for the long-term stability and performance of materials in aqueous environments, such as dental restorations, leading to longer service life.
The rigid aromatic core of BPA-DMA contributes to a higher flexural modulus (stiffness) in the resulting polymer network compared to more flexible aliphatic dimethacrylates like TEGDMA. While TEGDMA is often added as a diluent, its inclusion can decrease the overall stiffness of the composite. For instance, homopolymers of Bis-GMA and Bis-EMA (a BPA-DMA analog) have lower flexural moduli on their own (1.6 GPa and 1.8 GPa, respectively) compared to TEGDMA (2.3 GPa), but in practical composite formulations, the rigid structure of the bisphenol-A core is essential for achieving high overall stiffness when combined with fillers. Formulations relying on the BPA-DMA backbone are crucial for applications requiring high rigidity and resistance to deformation under load.
| Evidence Dimension | Flexural Modulus (of homopolymer) |
| Target Compound Data | 1.8 GPa (for Bis-EMA) |
| Comparator Or Baseline | TEGDMA: 2.3 GPa; Bis-GMA: 1.6 GPa |
| Quantified Difference | Higher than Bis-GMA, indicating the contribution of the core structure to stiffness. |
| Conditions | Three-point bending test on photocured homopolymer specimens. |
For structural applications, a higher flexural modulus ensures greater stiffness and dimensional stability, which is critical for load-bearing components and precision parts.
BPA-DMA is an excellent choice as a base monomer or co-monomer in dental restorative materials where long-term hydrolytic stability is paramount. Its inherent hydrophobicity leads to lower water sorption compared to Bis-GMA and TEGDMA-heavy formulations, minimizing degradation and enhancing the service life of the restoration.
In construction and repair, BPA-DMA can be used to formulate polymer concretes and adhesives that require high compressive strength and stiffness. The rigid bisphenol A core contributes to a highly crosslinked, robust network, providing superior mechanical properties compared to systems based on more flexible aliphatic monomers.
Due to its significantly lower viscosity, BPA-DMA (as Bis-EMA) is effectively used to reduce the viscosity of highly viscous Bis-GMA resins. This allows for easier processing and higher filler loading, improving the final mechanical properties more effectively than using traditional, less rigid diluents like TEGDMA.
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